TaMsulosin EP IMpurity

Beschreibung

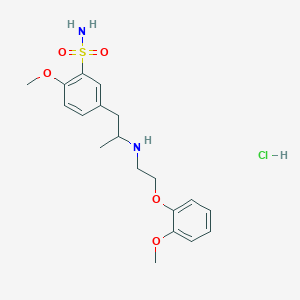

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C19H27ClN2O5S |

|---|---|

Molekulargewicht |

430.9 g/mol |

IUPAC-Name |

2-methoxy-5-[2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C19H26N2O5S.ClH/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23;/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23);1H |

InChI-Schlüssel |

UVWZZLJTGVGLAO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC.Cl |

Herkunft des Produkts |

United States |

Overview of Tamsulosin in Pharmaceutical Development

Tamsulosin (B1681236) is a selective alpha-1 adrenergic receptor antagonist primarily used for the treatment of symptomatic benign prostatic hyperplasia (BPH). daicelpharmastandards.comnih.gov Developed by Yamanouchi Pharmaceuticals (now Astellas Pharma), it was first approved for medical use in 1993. synzeal.com The drug's development marked a significant advancement in BPH therapy due to its high selectivity for the α1A and α1D adrenoceptor subtypes, which are prevalent in the prostate gland, over the α1B subtype found in blood vessels. nih.govlgcstandards.com This selectivity allows Tamsulosin to relax the smooth muscle of the prostate and bladder neck, improving urinary flow and reducing BPH symptoms with a lower incidence of cardiovascular side effects, such as orthostatic hypotension, compared to less selective alpha-blockers. nih.govsynzeal.com

The active pharmaceutical ingredient (API) is Tamsulosin Hydrochloride, the hydrochloride salt of the (R)-enantiomer of Tamsulosin. researchgate.net Early clinical trials with immediate-release formulations led to a high peak plasma concentration, which was associated with orthostatic hypotension. To mitigate this, controlled-release (or sustained-release) formulations were developed, which have become the standard for commercial products like Flomax®. These formulations ensure a more stable plasma concentration of the drug, enhancing its safety and tolerability profile.

Role of European Pharmacopoeia in Defining Tamsulosin Impurity Standards

The European Pharmacopoeia (EP) plays a crucial role in ensuring the quality and safety of pharmaceutical substances by providing common quality standards. For Tamsulosin (B1681236) Hydrochloride, the EP monograph (2131) establishes a set of stringent tests and acceptance criteria to control the levels of impurities. drugfuture.comphenomenex.com This monograph is a legally binding reference for pharmaceutical manufacturers marketing their products within Europe.

The EP defines specific impurities that must be monitored and controlled in the Tamsulosin API. To facilitate this, the European Directorate for the Quality of Medicines & HealthCare (EDQM) provides official Chemical Reference Substances (CRS) for Tamsulosin Hydrochloride and its designated impurities. sigmaaldrich.comedqm.eu These reference standards are used to validate analytical methods and to quantify the impurities present in a given batch of the drug substance. The monograph details specific analytical procedures, such as liquid chromatography, to separate and quantify these impurities, setting precise limits on their allowable levels. drugfuture.com By establishing these standards, the EP ensures that all Tamsulosin products meet a consistent and high level of purity, minimizing potential risks associated with impurities.

Characterization and Identification of Tamsulosin Ep Impurity Species

Identification of Specific Tamsulosin (B1681236) EP Impurity Entities

The identification and structural elucidation of Tamsulosin impurities are primarily accomplished through a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a fundamental tool for separating these impurities from the main Tamsulosin compound. scispace.com Once isolated, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine their molecular structures. nih.govijpsr.com Forced degradation studies, where Tamsulosin is subjected to stress conditions like acid/base hydrolysis, oxidation, and photolysis, are also instrumental in understanding the formation pathways of these impurities. ijpsonline.comresearchgate.net

Tamsulosin EP Impurity I is identified as 1-(2-Bromoethoxy)-2-ethoxybenzene. synzeal.compharmaceresearch.com It is a process-related impurity that can be monitored during the synthesis of Tamsulosin. Its characterization is essential for controlling the quality of the API.

| Property | Value |

| Chemical Name | 1-(2-Bromoethoxy)-2-ethoxybenzene |

| CAS Number | 3259-03-8 pharmaceresearch.com |

| Molecular Formula | C₁₀H₁₃BrO₂ pharmaceresearch.com |

| Molecular Weight | 245.11 g/mol synzeal.com |

This compound A is chemically known as 5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide. synzeal.com This impurity is a tertiary amine, and its structure suggests it could be formed during the synthesis of Tamsulosin. The characterization of this impurity is vital for ensuring the purity of the final drug substance.

| Property | Value |

| Chemical Name | 5-[(2R)-2-[bis[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide synzeal.com |

| CAS Number | 918867-88-6 |

| Molecular Formula | C₃₀H₄₀N₂O₇S |

| Molecular Weight | 572.72 g/mol |

This compound B is identified as 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide. synzeal.comallmpus.com It is also known by the synonym Tamsulosin Amine. chemicea.com This compound is a key intermediate in the synthesis of Tamsulosin, and its presence as an impurity indicates an incomplete reaction.

| Property | Value |

| Chemical Name | 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide synzeal.com |

| CAS Number | 112101-81-2 allmpus.com |

| Molecular Formula | C₁₀H₁₆N₂O₃S allmpus.com |

| Molecular Weight | 244.31 g/mol allmpus.com |

This compound C, also referred to as Desethoxy Tamsulosin, is chemically 2-Methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl]benzenesulfonamide. synzeal.compharmaffiliates.com This impurity is structurally very similar to Tamsulosin, differing by the absence of an ethoxy group on the phenoxy ring. Its formation can be a result of starting materials lacking this specific functional group.

| Property | Value |

| Chemical Name | 2-Methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl]benzenesulfonamide synzeal.com |

| CAS Number | 2244986-82-9 axios-research.com |

| Molecular Formula | C₁₈H₂₄N₂O₄S axios-research.com |

| Molecular Weight | 364.46 g/mol axios-research.com |

This compound D is 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide. synzeal.comcleanchemlab.com This impurity is a methoxy (B1213986) analog of Tamsulosin, where an ethoxy group is replaced by a methoxy group. ijpsonline.com Research has shown that this impurity can be identified and quantified in Tamsulosin hydrochloride sustained-release capsules using advanced analytical techniques. ijpsonline.com

| Property | Value |

| Chemical Name | 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide synzeal.com |

| CAS Number | 1798904-07-0 cleanchemlab.com |

| Molecular Formula | C₁₉H₂₆N₂O₅S sigmaaldrich.com |

| Molecular Weight | 394.49 g/mol sigmaaldrich.com |

This compound E is identified as 5-Formyl-2-methoxybenzenesulfonamide. The presence of an aldehyde functional group makes this a reactive molecule that could potentially be involved in further reactions. Its characterization often involves spectroscopic methods to confirm the presence of the formyl group.

| Property | Value |

| Chemical Name | 5-Formyl-2-methoxybenzenesulfonamide |

| CAS Number | 105764-07-6 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

This compound F

This compound F is identified as 2-(2-Ethoxyphenoxy)ethanamine. pharmaceresearch.comglppharmastandards.comveeprho.com It is a known related substance of tamsulosin.

| Characteristic | Data |

| IUPAC Name | 2-(2-Ethoxyphenoxy)ethanamine pharmaceresearch.com |

| CAS Number | 6781-17-5 pharmaceresearch.comglppharmastandards.com |

| Molecular Formula | C₁₀H₁₅NO₂ pharmaceresearch.comallmpus.com |

| Molecular Weight | 181.23 g/mol glppharmastandards.comallmpus.com |

This compound G (Tamsulosin S-Isomer)

This compound G is the (S)-isomer of tamsulosin. pharmaceresearch.com It is a stereoisomeric impurity.

| Characteristic | Data |

| IUPAC Name | 5-[(2S)-2-[[2-(2-Ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride pharmaceresearch.comsynzeal.com |

| Synonym | Tamsulosin S-Isomer Hydrochloride pharmaceresearch.com |

| CAS Number | 106463-19-8 pharmaceresearch.comsimsonpharma.com |

| Molecular Formula | C₂₀H₂₉ClN₂O₅S pharmaceresearch.comsimsonpharma.com |

| Molecular Weight | 444.97 g/mol simsonpharma.comsimsonpharma.com |

This compound H

This compound H is also known as (R)-Des(aminosulfonyl) Tamsulosin. synzeal.com This impurity lacks the sulfonamide group present in the parent tamsulosin molecule. ijpsonline.comijpsonline.com

| Characteristic | Data |

| IUPAC Name | (2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine synzeal.com |

| CAS Number | 1329611-47-3 simsonpharma.comanantlabs.com |

| Molecular Formula | C₂₀H₂₇NO₃ simsonpharma.comsigmaaldrich.com |

| Molecular Weight | 329.43 g/mol simsonpharma.comanantlabs.com |

Other Identified Related Substances and Degradation Products of Tamsulosin

Forced degradation studies of tamsulosin under various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal stress, have revealed several other related substances and degradation products. nih.gov One study identified a total of twelve degradation products. nih.gov Another study using forced degradation identified five possible related substances. ijpsonline.com These impurities can include process-related impurities and degradation products formed during storage. daicelpharmastandards.com Some of these identified substances include this compound B, this compound D, and N-Nitroso Tamsulosin Impurity. daicelpharmastandards.comijpsonline.comsynzeal.com The formation of these impurities is a critical aspect of quality control in the manufacturing of tamsulosin. daicelpharmastandards.com

Advanced Structural Elucidation Methodologies for Tamsulosin EP Impurities

The precise identification and structural characterization of tamsulosin impurities are essential for ensuring the quality and safety of the pharmaceutical product. Advanced analytical techniques are employed for this purpose.

Mass Spectrometry Techniques

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for the structural elucidation of drug impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are primary methods for identifying and characterizing tamsulosin's degradation products and related substances. ijpsonline.comnih.gov In forced degradation studies, LC-MS/MS with electrospray ionization (ESI) has been successfully used to identify and characterize degradants. nih.gov This technique allows for the separation of impurities from the active pharmaceutical ingredient and from each other, followed by mass analysis to determine their molecular weights and fragmentation patterns. ijpsonline.comnih.gov The fragmentation data obtained from MS/MS experiments are crucial for elucidating the chemical structures of the impurities. nih.gov For instance, the protonated molecular ion of tamsulosin produces a base peak with an m/z of 409.11. ijpsonline.com By comparing the mass spectra and fragmentation of the impurities to that of tamsulosin, the structural modifications can be deduced. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the separation, detection, and structural characterization of Tamsulosin and its impurities. nih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.

A common approach involves using a reversed-phase C18 column for chromatographic separation with a gradient elution mobile phase, often consisting of an ammonium (B1175870) acetate (B1210297) buffer and an organic modifier like a mixture of acetonitrile (B52724) and methanol. ijpsonline.comijpsonline.com The separation is typically monitored at a UV wavelength of around 225 nm. ijpsonline.com

For mass analysis, the system is often operated in a positive ion electrospray ionization mode. ijpsonline.comrjptonline.org In MS/MS mode, the protonated molecular ion ([M+H]⁺) of an eluted compound is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). ijpsonline.comijpsonline.com By comparing the fragmentation patterns of the impurities with that of the Tamsulosin reference standard, structural inferences can be made. nih.gov For instance, the protonated molecular ion of Tamsulosin appears at a mass-to-charge ratio (m/z) of 409.11, which fragments to produce a key product ion at m/z 228. ijpsonline.comresearchgate.net This specific fragmentation is often used as a reference point for identifying the core structure in its related impurities.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are performed to generate potential impurities and demonstrate the stability-indicating nature of the analytical method. nih.govresearchgate.net These studies have led to the identification of numerous degradation products. nih.gov For example, two common process impurities and degradation products are Tamsulosin Impurity D and Impurity H. ijpsonline.com LC-MS/MS analysis revealed that Impurity D (2-methoxyl substituted Tamsulosin) has a protonated molecular ion at m/z 395.07, while Impurity H (desulfonamide Tamsulosin) shows its [M+H]⁺ ion at m/z 330.12. ijpsonline.comijpsonline.com

The table below summarizes key mass spectrometric data for Tamsulosin and some of its identified related substances (RS).

| Compound | Retention Time (approx. min) | Protonated Molecular Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Tamsulosin | 23.4 | 409.11 | 228, 200, 148 |

| RS1 | Not Specified | 288.86 | 271, 228, 200, 148 |

| RS2 | Not Specified | 225.08 | 165, 137, 121, 111 |

| RS3 | Not Specified | 380.85 | 228, 200, 148 |

| Impurity D (RS4) | Not Specified | 395.07 | Similar pattern to Tamsulosin |

| Impurity H (RS5) | Not Specified | 330.12 | 192, 149 |

This data is compiled from research findings where multiple related substances were characterized. ijpsonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most common ionization technique coupled with LC for the analysis of polar molecules like Tamsulosin and its impurities. ESI is a soft ionization method that typically generates intact protonated molecules ([M+H]⁺) with minimal fragmentation in the ion source, making it ideal for determining the molecular weight of the impurities. ijpsonline.com

Analyses are almost universally performed in the positive ESI mode (+ESI) due to the presence of basic nitrogen atoms in the Tamsulosin structure, which are readily protonated. ijpsonline.comrjptonline.org Typical ESI source parameters are optimized to achieve stable and efficient ionization; these include setting the spray voltage (e.g., 4.5 kV), heated capillary temperature (e.g., 350°C), and the pressures of sheath and auxiliary gases (e.g., nitrogen). ijpsonline.comijpsonline.com

In some cases, ESI-MS spectra may reveal not only the protonated molecule but also adduct ions, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. ijpsonline.com Observing a series of ions separated by specific mass differences (e.g., 22 Da between [M+H]⁺ and [M+Na]⁺) helps to confidently assign the molecular weight of an unknown impurity. ijpsonline.com For instance, one study identified a related substance, RS3, which showed a set of correlated adduct ions at m/z 380.85 ([M+H]⁺), 402.83 ([M+Na]⁺), and 418.85 ([M+K]⁺), unequivocally establishing its molecular weight. ijpsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides crucial information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of impurities. Complete characterization data for Tamsulosin impurity reference standards includes ¹H NMR and ¹³C NMR analysis. manasalifesciences.com

Once an impurity has been isolated in sufficient quantity and purity via preparative chromatography, NMR analysis provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This allows for the determination of the connectivity of atoms within the molecule.

¹³C NMR (Carbon NMR) provides information on the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

This detailed structural information is used to confirm the identity of impurities proposed by MS data. For example, if MS data suggests the loss of an ethoxy group and its replacement by a methoxy group (as in Impurity D), NMR spectroscopy can definitively confirm this change by showing the disappearance of signals corresponding to the ethyl group protons (a triplet and a quartet) and the appearance of a singlet corresponding to the new methyl group protons.

Preparative Chromatography for Isolation and Purification of Impurities

The spectroscopic techniques described above, particularly NMR, require pure samples of the impurities for analysis. Preparative High-Performance Liquid Chromatography (HPLC) is the method used to isolate and purify these compounds from the bulk drug substance or reaction mixtures.

The process involves scaling up an analytical HPLC method that has been shown to effectively separate the impurities from the parent drug and from each other. ijpsonline.comijpsonline.com The same column chemistry (e.g., C18) and mobile phase system developed for analytical separation are often used, but with a larger column diameter and higher flow rates to accommodate larger sample loads.

During a preparative HPLC run, the eluent is monitored by a detector (typically UV), and fractions corresponding to the impurity peaks are collected as they exit the column. These collected fractions are then processed (e.g., by solvent evaporation) to yield the isolated, purified impurity. This purified material is then used to generate reference standards and for comprehensive structural analysis by NMR, FTIR, and other techniques. The availability of purified reference standards for compounds like Tamsulosin Impurity D and Impurity H is a result of this process. ijpsonline.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While it is often used to confirm the identity of the main Tamsulosin API, it is also applied in the characterization of its impurities. manasalifesciences.comdergipark.org.tr An FTIR spectrum provides a molecular "fingerprint" by showing the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds.

By comparing the FTIR spectrum of an impurity with that of Tamsulosin, structural changes can be inferred. dergipark.org.tr For example, the absence or shift of a characteristic absorption band can indicate a modification to a specific functional group. This technique can corroborate findings from other analytical methods. For instance, the structure of Impurity H, which lacks the sulfonamide group, would be supported by an FTIR spectrum showing the disappearance of the characteristic S=O and N-H stretching vibrations associated with the sulfonamide moiety.

The table below lists some of the principal IR absorption bands expected for Tamsulosin.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Sulfonamide (S=O) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1140 - 1180 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Aromatic C=C | Stretch | 1450 - 1600 |

These are general ranges for the indicated functional groups.

Formation Pathways and Degradation Mechanisms of Tamsulosin Ep Impurities

Forced Degradation Studies of Tamsulosin (B1681236)

Comprehensive forced degradation studies on Tamsulosin have been conducted to elucidate its degradation pathways. These studies reveal the drug's susceptibility to various stress factors, providing a roadmap for the formation of its impurities.

Tamsulosin has demonstrated notable stability under acidic hydrolysis conditions. nih.gov In some studies, when subjected to 2 M HCl at 25°C for 36 hours, only limited degradation was observed. ijpsonline.com Other research employing 3 M HCl also reported minimal degradation of 7.54% after 1 hour. scholarsresearchlibrary.com However, some studies have reported degradation under acidic conditions, indicating that the severity of the conditions (acid concentration, temperature, and duration) plays a significant role. asianpubs.orgsphinxsai.com For instance, treatment with 0.1 N HCl has been shown to cause degradation. jbclinpharm.org

In contrast to its stability in acidic media, Tamsulosin is susceptible to degradation under alkaline conditions. nih.gov Significant degradation has been observed when the drug is exposed to basic solutions. asianpubs.orgsphinxsai.com Studies using 2 M NaOH at 25°C for 36 hours showed limited degradation, suggesting that while the drug is less stable than in acid, it does not degrade completely under these specific conditions. ijpsonline.com Another study using 0.5 M NaOH reported 4.88% degradation after 1 hour. scholarsresearchlibrary.com The primary site of hydrolytic cleavage under basic conditions is often the sulfonamide bond.

Tamsulosin is particularly vulnerable to oxidative stress. nih.govijpsonline.com Significant degradation occurs when it is exposed to oxidizing agents like hydrogen peroxide (H₂O₂). scholarsresearchlibrary.comasianpubs.orgsphinxsai.com In one study, exposure to 10% H₂O₂ at 60°C for 40 minutes resulted in substantial degradation. ijpsonline.com Another study reported 58.70% degradation after 4 hours in the presence of 30% H₂O₂. scholarsresearchlibrary.com The methoxy (B1213986) and ethoxy groups, as well as the sulfonamide group, are potential sites for oxidation.

Exposure to light is another critical factor that can lead to the degradation of Tamsulosin. nih.govijpsonline.com Studies have shown that the drug degrades when exposed to UV light. researchgate.net One investigation using a deuterium (B1214612) lamp at 254 nm for 72 hours confirmed significant photolytic degradation. ijpsonline.com Research involving direct photolysis with a 254 nm light source in an aqueous solution resulted in a 35.4% degradation rate over 180 minutes, highlighting the efficiency of direct photoinduced decomposition. ualberta.ca Interestingly, some studies have found Tamsulosin to be stable when exposed to sunlight and UV light for 48 hours, suggesting that the conditions of exposure (e.g., solid-state vs. solution, intensity of light) are crucial determinants of stability. sphinxsai.com

Thermal stress can also induce the degradation of Tamsulosin. nih.gov While some studies report limited degradation under thermal stress ijpsonline.com, others have shown that the drug is susceptible to degradation at elevated temperatures. For instance, degradation has been observed under dry heat conditions. asianpubs.org One study subjected the drug to 100°C for 24 hours to induce thermal degradation. sphinxsai.com Another study performed thermal hydrolysis in a water solution at 80°C for 72 hours. ijpsonline.com The extent of degradation is dependent on the temperature and duration of exposure.

Identification and Characterization of Specific Degradation Products

The characterization of degradation products is performed using advanced analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS). nih.govijpsonline.com These methods allow for the separation, identification, and structural elucidation of the impurities formed under various stress conditions.

One study identified a total of twelve degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress. nih.gov Another study characterized five main related substances, designated as RS1 to RS5, which appeared in quantities of about 0.1% or more under stress conditions. ijpsonline.comijpsonline.com

Some of the identified degradation pathways include:

Breakage of the C-O linkage: This was observed in the formation of impurity RS1. researchgate.net

Breakage of the C-N bond: This degradation pathway was identified for impurity RS2, particularly under oxidative and photolytic conditions. ijpsonline.comijpsonline.com

Loss of the sulfonamide group: Impurity RS5 was identified as desulfonamide Tamsulosin, corresponding to impurity H in the European Pharmacopoeia. ijpsonline.comijpsonline.com

The structural elucidation of these impurities is achieved by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns in MS/MS experiments, which are then compared to the fragmentation of the parent Tamsulosin molecule. nih.gov

Data on Forced Degradation Studies of Tamsulosin

| Stress Condition | Reagents and Conditions | Extent of Degradation | Key Findings |

| Acidic Hydrolysis | 2 M HCl, 25°C, 36 h ijpsonline.com | Limited Degradation ijpsonline.com | Tamsulosin is relatively stable under these acidic conditions. nih.gov |

| 3 M HCl, 1 h scholarsresearchlibrary.com | 7.54% scholarsresearchlibrary.com | ||

| Alkaline Hydrolysis | 2 M NaOH, 25°C, 36 h ijpsonline.com | Limited Degradation ijpsonline.com | More degradation than in acidic conditions, but still relatively stable. nih.gov |

| 0.5 M NaOH, 1 h scholarsresearchlibrary.com | 4.88% scholarsresearchlibrary.com | ||

| Oxidative Degradation | 10% H₂O₂, 60°C, 40 min ijpsonline.com | Significant Degradation ijpsonline.com | Tamsulosin is highly susceptible to oxidation. nih.gov |

| 30% H₂O₂, 4 h scholarsresearchlibrary.com | 58.70% scholarsresearchlibrary.com | ||

| Photolytic Degradation | 254 nm UV light, 72 h ijpsonline.com | Significant Degradation ijpsonline.com | UV exposure leads to notable degradation. researchgate.net |

| 254 nm light source, 180 min ualberta.ca | 35.4% ualberta.ca | Direct photoinduced decomposition is an efficient degradation pathway. ualberta.ca | |

| Thermal Degradation | 80°C, 72 h (water solution) ijpsonline.com | Limited Degradation ijpsonline.com | The degree of degradation is dependent on temperature and duration. nih.gov |

| 100°C, 24 h (dry heat) sphinxsai.com | Degradation Observed sphinxsai.com |

Identified Degradation Products of Tamsulosin

| Impurity Designation | Formation Condition(s) | Proposed Structure/Formation Pathway |

| RS1 | Not specified | Formed through the breakage of the C-O linkage. researchgate.net |

| RS2 | Oxidation, Photolysis ijpsonline.comijpsonline.com | Degradation by the breakage of the C-N bond. ijpsonline.comijpsonline.com |

| RS5 (Impurity H) | Not specified | Desulfonamide Tamsulosin, formed by losing the sulfonamide group. ijpsonline.comijpsonline.com |

Mechanistic Elucidation of Impurity Formation Pathways

Forced degradation studies are instrumental in understanding how tamsulosin may break down under various stress conditions. These studies expose the drug to extremes of hydrolysis, oxidation, light, and heat to identify potential degradation products and their formation pathways. nih.gov

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. Tamsulosin's stability to hydrolysis is pH-dependent.

Acidic Conditions : Under acidic stress, tamsulosin is relatively stable, though some degradation can occur. nih.govakjournals.com One study reported approximately 3-7.54% degradation when subjected to acid hydrolysis. akjournals.comscholarsresearchlibrary.com The primary degradation pathway under these conditions can lead to the formation of a sulfonated derivative. researchgate.net

Neutral and Basic Conditions : Tamsulosin shows significant degradation in neutral and basic (alkaline) environments. nih.gov The degradation rate in basic conditions has been reported to be around 4.88-5%. akjournals.comscholarsresearchlibrary.com The sulfonamide and ether linkages are susceptible to cleavage under these conditions. A study identified twelve degradation products under various stress conditions, including base and neutral hydrolysis. nih.gov

Oxidative Degradation Pathways

Oxidation is a major degradation pathway for tamsulosin, often resulting in a significant number of impurities.

Mechanism : Exposure to oxidizing agents, such as hydrogen peroxide, can lead to modifications at several sites on the tamsulosin molecule. The sulfonamide and ethoxy groups are particularly susceptible to oxidation. nih.gov Significant degradation, reported as high as 58.70%, has been observed under oxidative stress with 30% H2O2. scholarsresearchlibrary.com

Degradation Products : A comprehensive study using liquid chromatography combined with quadrupole time-of-flight electrospray ionization tandem mass spectrometry (LC/Q-TOF-ESI-MS/MS) successfully identified and characterized a total of twelve degradation products formed under various stress conditions, including oxidation. nih.gov Another study identified five main degradation products under oxidative and photolytic stress. ijpsonline.com

Photodegradation Mechanisms

Exposure to light, particularly ultraviolet (UV) light, can induce the degradation of tamsulosin.

Photosensitivity : Tamsulosin is susceptible to degradation upon exposure to light. nih.govresearchgate.net Experiments using a 254 nm light source in an aqueous solution showed a degradation rate of 35.4% over 180 minutes, demonstrating efficient direct photoinduced decomposition. ualberta.ca The kinetic constant for this first-order process was determined to be 17.6 × 10⁻³ min⁻¹. ualberta.ca

Mechanism and Intermediates : Quantum chemistry computations suggest that photodegradation occurs through an excited-state chemical reaction rather than direct photolysis. ualberta.ca The use of photocatalysts like titanium dioxide (TiO₂) under UV light has been shown to completely degrade tamsulosin within a three-hour irradiation period. dcu.ie Analysis by LC-MS/MS has been used to identify the various intermediates formed during the photocatalytic process. dcu.iedcu.ie

Thermolytic Degradation Processes

Tamsulosin is also susceptible to degradation at elevated temperatures.

Thermal Stability : The drug degrades significantly under thermal stress conditions. nih.gov However, some studies have found it to be stable under specific heat conditions (e.g., 100°C for 48 hours), indicating that the extent of degradation is dependent on the specific temperature and duration of exposure. scholarsresearchlibrary.com

Metabolic Degradation Pathways (in vitro/non-human models)

In vitro studies using liver microsomes from humans, rats, and dogs are crucial for identifying metabolic impurities. Tamsulosin is extensively metabolized by cytochrome P450 (CYP) enzymes in the liver. fda.govfda.gov

Primary Enzymes : The main enzymes involved in the metabolism of tamsulosin are CYP3A4 and CYP2D6. fda.govsandoz.com Inhibition of these hepatic enzymes can lead to increased exposure to tamsulosin. fda.gov

Metabolic Reactions : The primary metabolic pathway is oxidation. ajpp.in Phase I biotransformation reactions result in several metabolites. ajpp.in In dog liver microsomes, key pathways include the de-ethlyation of the ethoxyphenoxy moiety and oxidative deamination of the side chain. nih.gov

Identified Metabolites : Studies have identified multiple metabolites, designated as M1, M2, M3, M4, M5, and M6, in human, rat, and dog liver microsomes. ajpp.in In humans, M2 was a major metabolite, while M4 was predominant in rats and dogs. ajpp.in The metabolites can undergo further Phase II reactions, such as extensive conjugation to glucuronide or sulfate, before excretion. fda.gov

Interactive Data Table: Tamsulosin Forced Degradation Findings

| Stress Condition | Reagents/Parameters | Observed Degradation | Key Findings & Identified Products | Reference(s) |

| Acid Hydrolysis | 2 M HCl, 25°C, 36h | Limited degradation (3% - 7.54%) | Relatively stable; formation of sulfonated derivatives. | nih.gov, akjournals.com, ijpsonline.com, scholarsresearchlibrary.com |

| Base Hydrolysis | 2 M NaOH, 25°C, 36h | Significant degradation (4.88% - 5%) | Cleavage of sulfonamide and ether linkages. | nih.gov, akjournals.com, ijpsonline.com, scholarsresearchlibrary.com |

| Oxidation | 10% - 30% H₂O₂, 60°C | Significant degradation (up to 58.70%) | Major pathway; oxidation at sulfonamide and ethoxy groups. | nih.gov, ijpsonline.com, scholarsresearchlibrary.com |

| Photolysis | 254 nm UV light | Significant degradation (35.4% in 180 min) | Occurs via excited-state reaction; multiple intermediates formed. | nih.gov, ualberta.ca, ijpsonline.com |

| Thermal | 80°C, 72h | Significant degradation | Susceptible to heat, but stability depends on conditions. | nih.gov, ijpsonline.com |

Impurity Generation during Synthetic Processes and Storage Conditions

Impurities in tamsulosin can originate not only from degradation but also from the manufacturing process itself and during storage.

Synthetic Impurities : The synthesis of tamsulosin is a multi-step process that can generate various impurities. These can arise from starting materials, reagents, intermediates, or by-products of side reactions. daicelpharmastandards.com For example, specific synthetic routes may involve condensation reactions and hydrogenation steps, which, if incomplete or not perfectly controlled, can lead to process-related impurities. google.com One known impurity that can be formed is 5-[(2R)-2-[bis[2-[(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide. nih.gov

Storage Conditions : Improper storage conditions can lead to the formation of degradation impurities. Tamsulosin should be stored at a controlled room temperature (25°C, with excursions permitted to 15-30°C) to minimize degradation. nih.gov The formation of impurities such as N-Nitroso Tamsulosin can be a concern during storage and synthesis, necessitating strict control. daicelpharmastandards.com Regulatory bodies like the European Pharmacopoeia (EP) mandate strict limits on such impurities to ensure the safety and efficacy of the drug product.

Analytical Methodologies for Tamsulosin Ep Impurity Analysis

Chromatographic Method Development and Optimization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of Tamsulosin (B1681236) impurity analysis. The development of these methods involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.

HPLC is a widely used technique for the separation, identification, and quantification of Tamsulosin and its impurities. The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and elution mode.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Tamsulosin and its related substances. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This setup is well-suited for the separation of moderately polar to nonpolar compounds like Tamsulosin and its impurities. Several validated RP-HPLC methods have been developed for the determination of impurities in Tamsulosin Hydrochloride. scispace.comsemanticscholar.org These methods are valued for their simplicity, precision, and rapidity in separating synthetic impurities. scispace.comsemanticscholar.org

Gradient elution is a technique in which the composition of the mobile phase is changed during the chromatographic run. This approach is particularly useful for separating complex mixtures of compounds with a wide range of polarities, which is often the case with drug impurities. For Tamsulosin impurity analysis, gradient elution allows for the effective separation of both early-eluting polar impurities and late-eluting nonpolar impurities from the main Tamsulosin peak. scispace.comijpsonline.com A typical gradient program involves varying the ratio of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. scispace.comijpsonline.com For instance, a method might start with a higher proportion of the aqueous phase to retain and separate polar impurities and gradually increase the organic modifier concentration to elute the more nonpolar compounds.

A study detailing a gradient RP-HPLC method utilized a mobile phase consisting of ammonium (B1175870) acetate (B1210297) solution and a mixture of acetonitrile-methanol (50:50, v/v) with a programmed gradient to achieve separation. ijpsonline.com Another developed a gradient method using an aqueous ortho phosphate buffer and a water-acetonitrile mixture. scispace.com

The choice of the stationary phase is a critical parameter in HPLC method development. For the analysis of Tamsulosin and its impurities, C18 (octadecyl silane) columns are the most frequently used stationary phases. scispace.comsemanticscholar.orgijpsonline.comscholarsresearchlibrary.comnih.gov These columns provide a nonpolar surface that facilitates the separation of Tamsulosin and its related compounds based on their hydrophobicity. The selection of a specific C18 column can depend on factors such as particle size, pore size, and surface area, which can influence the resolution, efficiency, and analysis time. Columns with smaller particle sizes (e.g., 5 µm) are often preferred for better resolution. semanticscholar.orgijpsonline.comscholarsresearchlibrary.com

Several studies have successfully employed C18 columns for the separation of Tamsulosin and its degradation products. scholarsresearchlibrary.com For example, a Kromasil C18 column (250mm x 4.6mm, 5µm) has been used for the chromatographic separation of Tamsulosin and its impurities H and I. semanticscholar.orgwisdomlib.org Another method utilized an Ace5-C18 column (250×4.6 mm, 5 μm) to separate the drug from its degradation products. scholarsresearchlibrary.com

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Kromasil C18 (250mm x 4.6mm, 5µm) scispace.comsemanticscholar.org | Ace5-C18 (250×4.6 mm, 5 μm) scholarsresearchlibrary.com | Phenomenex C18 (4.6×250 mm, 5.0 μm) ijpsonline.com |

| Mobile Phase | A: Aqueous ortho phosphate buffer (pH 6.5) B: Water:Acetonitrile (90:10 v/v) scispace.com | Methanol and water (70:30 v/v) scholarsresearchlibrary.com | A: Ammonium acetate solution (15 mM) B: Acetonitrile-Methanol (50:50, v/v) ijpsonline.com |

| Elution Mode | Gradient scispace.com | Isocratic scholarsresearchlibrary.com | Gradient ijpsonline.com |

| Flow Rate | 1.5 ml/min scispace.com | 1.0 ml/min scholarsresearchlibrary.com | 1.0 ml/min ijpsonline.com |

| Detection Wavelength | 286 nm scispace.com | 280 nm scholarsresearchlibrary.com | 225 nm ijpsonline.com |

| Column Temperature | 50°C scispace.com | Not Specified | 30°C ijpsonline.com |

The composition of the mobile phase, including the type of organic modifier, the pH of the aqueous phase, and the use of buffers, plays a pivotal role in achieving optimal separation in RP-HPLC. Acetonitrile and methanol are the most common organic modifiers used in the analysis of Tamsulosin impurities. scispace.comijpsonline.comscholarsresearchlibrary.comasianpubs.org The choice between them can affect the selectivity of the separation.

The pH of the aqueous component of the mobile phase is a critical factor, as it can influence the ionization state of Tamsulosin and its impurities, thereby affecting their retention and peak shape. For Tamsulosin, which is a basic compound, a slightly acidic to neutral pH is often employed. For instance, a mobile phase with a pH of 6.5 has been found to provide good separation. scispace.com Another method utilized a mobile phase with a pH of 3.7, adjusted with o-phosphoric acid. scholarsresearchlibrary.com Buffers, such as phosphate or acetate buffers, are incorporated into the mobile phase to control and maintain a stable pH throughout the analysis. scispace.comijpsonline.comasianpubs.orgjapsonline.com

Optimization of the mobile phase involves systematically varying the parameters to achieve the best resolution between the analyte peaks. This can include adjusting the organic modifier concentration, the pH of the buffer, and the buffer concentration.

| Study | Aqueous Phase | Organic Phase | Ratio/Gradient |

|---|---|---|---|

| Sudha & Dhomane (2011) scispace.com | Aqueous ortho phosphate buffer (pH 6.5) | Water:Acetonitrile (90:10 v/v) | Gradient |

| Jain et al. (2012) scholarsresearchlibrary.com | Water (pH 3.7 with o-phosphoric acid) | Methanol | 70:30 (v/v) |

| Li et al. (2016) ijpsonline.com | Ammonium acetate solution (15 mM) | Acetonitrile-Methanol (50:50, v/v) | Gradient |

| Laha et al. (2011) asianpubs.org | Phosphate buffer (pH 7.8) | Methanol | 80:20 (v/v) |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. UPLC methods are increasingly being developed for the analysis of pharmaceutical impurities due to their efficiency.

For Tamsulosin, a UPLC-MS/MS method was developed for its quantification in human plasma, demonstrating the high sensitivity of the technique. chromatographyonline.com A rapid and sensitive UPLC-MS/MS method was developed that achieved a lower limit of quantification of 10 pg/mL. chromatographyonline.com While this study focused on bioanalysis, the principles can be applied to impurity profiling. Another RP-UPLC method was developed for the estimation of Tamsulosin using a Hibra C18 column (100mm x 1.8 mm, 2.6µ) with a mobile phase of 0.01N KH2PO4 (pH 3.2) and acetonitrile in a 60:40 ratio. researchgate.net This method highlights the advantages of UPLC in terms of reduced analysis time and solvent consumption.

The transition from HPLC to UPLC methods for Tamsulosin impurity analysis can offer significant benefits in terms of throughput and analytical performance, allowing for more efficient quality control in the pharmaceutical industry.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, versatile, and cost-effective alternative to HPLC for the quantification of Tamsulosin and the separation of its impurities and degradation products. This technique allows for the simultaneous analysis of multiple samples, increasing throughput in quality control laboratories.

Development of a stability-indicating HPTLC method involves spotting the sample on an HPTLC plate, typically silica gel 60F-254, which is then developed in a suitable mobile phase. The choice of mobile phase is critical for achieving adequate separation between Tamsulosin and its impurities. For instance, a solvent system consisting of toluene-methanol-triethylamine in a ratio of 9:3:1 (v/v/v) has been shown to provide a compact and well-resolved spot for Tamsulosin hydrochloride with an R_f value of 0.71 ± 0.02 nih.gov. Another study utilized ethyl acetate–methanol–ammonia (6:4:0.05, v/v) as the mobile phase for the separation of Tamsulosin from other active pharmaceutical ingredients researchgate.net.

After development, the plate is dried and the spots are visualized under UV light. Densitometric analysis is then performed at a specific wavelength, such as 282 nm or 224 nm, to quantify the separated compounds nih.govresearchgate.net. The method's ability to separate the active ingredient from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) confirms its stability-indicating nature nih.gov.

Interactive Table 1: HPTLC Method Parameters for Tamsulosin Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60F-254 | Merck HPTLC aluminum sheets of silica gel 60 F254 |

| Mobile Phase | Toluene-Methanol-Triethylamine (9:3:1 v/v/v) nih.gov | Ethyl Acetate–Methanol–Ammonia (6:4:0.05, v/v) researchgate.net |

| Detection Wavelength | 282 nm nih.gov | 224 nm researchgate.net |

| R_f Value for Tamsulosin | 0.71 ± 0.02 nih.gov | Not Specified |

| Linearity Range | 200–3000 ng/spot nih.gov | 0.1–0.7 µg/band researchgate.net |

Chiral Chromatography for Enantiomeric Impurity Separation

Tamsulosin is a chiral molecule, with the (R)-enantiomer being the pharmacologically active isomer. The (S)-enantiomer is considered an impurity, often referred to as Tamsulosin EP Impurity G nih.govscispace.com. It is crucial to control the enantiomeric purity of Tamsulosin, as the inactive enantiomer can contribute to the impurity profile and may have different pharmacological or toxicological effects. Chiral chromatography is the primary technique used for the separation and quantification of these enantiomers.

This separation is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed. For example, a Chiralcel OD-R column has been successfully used to achieve enantioseparation of Tamsulosin and its synthetic intermediates omicsonline.org. The mobile phase for this separation consisted of a mixture of 0.5 mol L–1 sodium perchlorate and acetonitrile (80:20, v/v, pH 4.0), with detection at 223 nm omicsonline.org. Another technical note reports the use of a Lux Amylose-1 chiral stationary phase for the separation of Tamsulosin and Impurity G, in accordance with the European Pharmacopoeia Monograph 2131 nih.gov. Capillary electrophoresis is another technique that has been developed for the analysis of Tamsulosin enantiomers, utilizing sulfated β-cyclodextrin as a chiral selector researchgate.net.

Interactive Table 2: Chiral Chromatography Methods for Tamsulosin Enantiomer Separation

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Chiralcel OD-R (250 mm x 4.6 mm, 10 µm) omicsonline.org | Lux Amylose-1 nih.gov |

| Mobile Phase | 0.5 mol L–1 Sodium Perchlorate and Acetonitrile (80:20, v/v, pH 4.0) omicsonline.org | As per Ph. Eur. Monograph 2131 nih.gov |

| Flow Rate | 0.4 mL/min omicsonline.org | Not Specified |

| Detection Wavelength | 223 nm omicsonline.org | Not Specified |

| Impurity | Enantiomers of Tamsulosin and its synthetic intermediates omicsonline.org | Tamsulosin Impurity G (enantiomer) nih.gov |

Spectrophotometric Analytical Techniques

Spectrophotometric methods are valued in pharmaceutical analysis for their simplicity, speed, and cost-effectiveness. They are often used for the quantification of the active pharmaceutical ingredient and can be adapted for impurity analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a straightforward technique for the quantitative analysis of Tamsulosin in bulk and pharmaceutical dosage forms. The method is based on the principle that the drug absorbs light in the UV-Vis range. The wavelength of maximum absorbance (λmax) for Tamsulosin hydrochloride is typically observed between 224 nm and 282 nm, depending on the solvent used nih.govactascientific.comoup.com. Common solvents include methanol, methanol-water mixtures, and 0.1N NaOH oup.comuobaghdad.edu.iq.

The method involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration. Beer's law is generally obeyed over a specific concentration range, for example, 10-90 μg/ml or 5-25 µg/ml nih.gov. The concentration of Tamsulosin in a sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple, this method may lack the specificity to distinguish Tamsulosin from its impurities if they have overlapping absorption spectra.

Interactive Table 3: UV-Vis Spectrophotometry Parameters for Tamsulosin

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | Methanol:Water (2:8) | 0.1N NaOH uobaghdad.edu.iq | Methanol oup.com |

| λmax | 280 nm | 279 nm uobaghdad.edu.iq | 282 nm oup.com |

| Linearity Range | 10-90 µg/mL | 100-500 µg/mL uobaghdad.edu.iq | 30-80 µg/mL oup.com |

| Correlation Coefficient (r²) | >0.999 | 0.999 uobaghdad.edu.iq | >0.999 |

Chemometrically Assisted Spectrophotometric Methods

When impurities have spectra that severely overlap with the main component, direct UV-Vis spectrophotometry is not feasible. Chemometrically assisted methods provide a powerful solution by using multivariate calibration techniques to resolve complex mixtures without prior separation. These methods, such as Partial Least-Squares (PLS) and Principal Component Regression (PCR), utilize the full spectral information to quantify individual components in a mixture.

For the simultaneous determination of Tamsulosin and other active ingredients like Dutasteride or Solifenacin, chemometric models have been successfully applied nih.gov. The process involves creating a calibration set with a factorial experimental design, containing various concentrations of the analytes. The zero-order UV spectra of these mixtures are recorded over a selected wavelength range (e.g., 210 to 310 nm) nih.gov. The spectral data and concentration matrices are then used to build a PLS model. The predictive ability of the model is assessed using an independent validation set. These chemometric approaches can effectively quantify Tamsulosin even in the presence of spectrally interfering components, making them suitable for impurity quantification where pure impurity standards might be available for calibration nih.gov.

Method Validation Parameters for this compound Quantification (ICH Q2 R1)

Validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical procedures. For impurity quantification, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components nih.gov. In the context of this compound analysis, the method must be able to distinguish between Tamsulosin, its known impurities, and any potential degradation products.

Demonstrating specificity involves several approaches:

Resolution in Chromatographic Methods: For chromatographic techniques like HPTLC and HPLC, specificity is demonstrated by achieving adequate separation between the peak or spot of the main drug and those of its impurities. The resolution between the two closest eluting components is a key indicator.

Spiking Studies: The drug substance or product is spiked with known amounts of impurities and degradation products. The method should be able to accurately quantify the main analyte without interference from these added substances.

Forced Degradation Studies: Tamsulosin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products nih.gov. A stability-indicating method must be able to separate these degradation products from the pure drug, thus proving its specificity nih.gov. The purity of the Tamsulosin peak in stressed samples is often checked using techniques like photodiode array (PDA) detection to ensure it is spectrally homogeneous.

Comparison with an Independent Procedure: If impurity standards are not available, specificity can be shown by comparing the results from the new method with those from a second, well-characterized procedure, such as a pharmacopoeial method.

For spectrophotometric methods, specificity can be challenging due to spectral overlap. However, chemometric methods inherently build specificity by modeling the spectral contributions of each component in the mixture nih.gov.

Linearity and Range Determination

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. This parameter is crucial for quantifying impurity levels accurately. For Tamsulosin impurities, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are commonly validated.

The linearity of an analytical method is typically assessed by analyzing a series of standard solutions at different concentrations. The data are then plotted as signal versus concentration and evaluated using linear regression analysis. The correlation coefficient (r²) is a key indicator of the linearity, with values close to 1.0 indicating a strong linear relationship. semanticscholar.orgscholarsresearchlibrary.comuobaghdad.edu.iq

Studies have established linearity for various Tamsulosin-related substances, demonstrating the method's capability to provide accurate measurements across a range of expected impurity concentrations. For instance, a validated RP-HPLC method showed linearity for Tamsulosin process-related impurities over a concentration range of 0.2 to 1.9 µg/mL. scispace.com Specific linearity ranges have also been determined for individual impurities, such as Impurity H and Impurity I. semanticscholar.org

| Impurity | Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Process-Related Impurities | 0.2 - 1.9 | Not Specified | scispace.com |

| Impurity H | 0.02 - 0.12 | 0.9993 | semanticscholar.org |

| Impurity I | 0.0192 - 0.0512 | 0.9995 | semanticscholar.org |

Accuracy (Recovery Studies)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined through recovery studies, where known amounts of impurity standards are spiked into a sample matrix (placebo or the drug substance) and analyzed. The percentage of the impurity that is detected, or "recovered," is then calculated.

High recovery rates indicate that the method is free from significant bias. For Tamsulosin impurities, accuracy is often evaluated at multiple concentration levels, commonly spanning 80% to 120% of the specified limit for the impurity. scholarsresearchlibrary.com Published studies report excellent recovery for various Tamsulosin impurities, with values typically falling within the acceptable range of 90-110%.

| Impurity/Substance | Recovery Range (%) | Number of Determinations (n) | Reference |

|---|---|---|---|

| Process-Related Impurities | 92.14 - 104.44 | 3 | scispace.com |

| Related Substance 4 (RS4) | 100.6 (Average) | 9 | ijpsonline.com |

| Related Substance 5 (RS5) / Impurity H | 100.0 (Average) | 9 | ijpsonline.com |

Precision (Repeatability, Intermediate Precision)

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is usually assessed at two levels:

Repeatability (Intra-day precision): This evaluates the precision over a short interval of time with the same analyst and equipment. It is determined by performing multiple replicate injections (typically n=6) of a sample solution and calculating the Relative Standard Deviation (RSD) of the results. scholarsresearchlibrary.comijpsonline.com

Intermediate Precision (Inter-day precision/Ruggedness): This demonstrates the reliability of the method when used by different analysts, on different days, or with different equipment within the same laboratory. scholarsresearchlibrary.comijpsonline.cominnovareacademics.in

For Tamsulosin impurity methods, low RSD values are consistently reported, indicating high precision. For example, the RSD for intra-day precision has been found to be below 1.80%, while inter-day precision for specific impurities like RS4 and RS5 was 1.14% and 2.18%, respectively. ijpsonline.com

| Precision Type | Impurity | Result (% RSD) | Reference |

|---|---|---|---|

| Repeatability | Tamsulosin | 0.96 - 1.37 | scispace.com |

| Intra-day Precision | RS4 & RS5 | < 1.80 | ijpsonline.com |

| Intermediate Precision (Inter-day) | RS4 | 1.14 | ijpsonline.com |

| Intermediate Precision (Inter-day) | RS5 | 2.18 | ijpsonline.com |

Limit of Detection (LOD)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. uobaghdad.edu.iq For impurity analysis, the LOD demonstrates that the analytical method is sensitive enough to detect impurities at very low levels. It is often determined based on the signal-to-noise ratio of the analytical instrument's response, typically established at a ratio of 3:1. ijpsonline.comjapsonline.comasianpubs.org

Limit of Quantitation (LOQ)

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uobaghdad.edu.iq This is a critical parameter for impurity profiling, as it defines the lower limit of the reporting range for impurities. The LOQ is commonly established by identifying the concentration that yields a signal-to-noise ratio of 10:1. japsonline.comasianpubs.org Validation studies for Tamsulosin impurities have demonstrated LOQ values well below the typical reporting thresholds required by regulatory bodies. ijpsonline.comresearchgate.net

| Impurity | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|

| Related Substance 4 (RS4) | 0.23 | 0.46 | ijpsonline.com |

| Related Substance 5 (RS5) | 0.27 | 0.54 | ijpsonline.com |

| Tamsulosin Hydrochloride Impurities | Not Specified | 0.043 - 0.090 | researchgate.netresearchgate.net |

Robustness of Analytical Methods

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. innovareacademics.inresearchgate.net It provides an indication of its reliability during normal usage. To test for robustness, key chromatographic conditions are intentionally altered. Typical variations include:

Flow rate of the mobile phase (e.g., ±10% or ±0.2 mL/min). scispace.comijpsonline.com

Column temperature (e.g., ±5°C). scispace.comijpsonline.com

pH of the mobile phase buffer (e.g., ±0.2 or ±0.5 units). scispace.comijpsonline.com

Composition of the mobile phase (e.g., altering the percentage of organic solvent). jbclinpharm.org

Detection wavelength (e.g., ±5 nm). ijpsonline.com

A robust method will show minimal changes in results, such as resolution between peaks and peak tailing, when these variations are introduced. scispace.comresearchgate.net

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical method and is performed before and during the analysis of samples. Its purpose is to ensure that the chromatographic system is performing adequately for the intended analysis. japsonline.com SST parameters are established during method development and validation. Key parameters for impurity analysis include:

Resolution: The separation between the main drug peak and the closest eluting impurity peak must be sufficient, often with a required resolution factor greater than 2.0. scispace.com

Tailing Factor (Asymmetry): Measures the symmetry of the chromatographic peak. Values are typically required to be less than 1.5 or 2.0 to ensure accurate integration. scispace.com

Theoretical Plates: A measure of column efficiency.

Relative Standard Deviation (RSD): The precision of replicate injections of a standard solution is measured. Pharmacopeial standards often require an RSD of not more than a specified percentage (e.g., NMT 0.85%) for multiple injections. uspnf.com

Meeting the pre-defined SST criteria confirms that the analytical system is suitable for delivering accurate and precise results for the Tamsulosin impurities being analyzed.

Compound Names

| Compound Name |

|---|

| Tamsulosin |

| Tamsulosin Hydrochloride |

| This compound C |

| This compound D |

| This compound H |

| This compound I |

| Acetonitrile |

| Methanol |

| Sodium Hydroxide |

| Perchloric Acid |

| Propylparaben |

| Solifenacin Succinate |

| Tolterodine |

| Potassium Dihydrogen Orthophosphate |

| Ortho Phosphoric Acid |

| Triethylamine |

| Celecoxib |

Solution Stability in Analytical Procedures

The reliability of any analytical method for impurity quantification hinges on the stability of the target analytes in the prepared analytical solutions. For Tamsulosin and its European Pharmacopoeia (EP) listed impurities, solution stability is a critical parameter evaluated during method validation to ensure that the concentration of impurities does not change during the analysis time, which could otherwise lead to inaccurate results.

Studies have demonstrated that Tamsulosin and its related substances exhibit adequate stability in various diluents and mobile phases under typical laboratory conditions. For instance, a stability-indicating high-performance liquid chromatography (HPLC) method confirmed that sample and standard solutions of Tamsulosin are stable for up to 24 hours. scirp.orgscispace.comresearchgate.net Another study extended this evaluation, testing the stability of both standard and sample solutions at intervals of 24, 48, and 72 hours at ambient temperature. scholarsresearchlibrary.com The results showed that the assay values remained within 1.5% of the initial value after 72 hours, with a relative standard deviation (RSD) of 0.53%, indicating good stability. scholarsresearchlibrary.com The stability of simulated sample solutions has also been assessed at multiple time points over a 24-hour period (4, 6, 8, 12, 16, 20, and 24 hours) to confirm consistency throughout a typical analytical run. ijpsonline.com These findings collectively establish a reliable window for the analysis of Tamsulosin EP impurities without the risk of degradation affecting the quantitative results.

| Study Reference | Solution Type | Storage Condition | Tested Duration | Results/Observations |

|---|---|---|---|---|

| P. Jain et al. (2012) scholarsresearchlibrary.com | Standard and Sample Solutions | Ambient Temperature | 72 hours | Assay values remained within 1.5% of initial; RSD of 0.53%. |

| Ganthi, H. et al. (2016) scirp.orgresearchgate.net | Standard and Sample Solutions | Not Specified | 24 hours | Confirmed stability for both assay and related substances analysis. |

| Thomas Sudha & Jitendra Dhomane (2011) scispace.com | Drug Solution in Mobile Phase | Not Specified | 24 hours | No degradation or increase in impurities was observed. |

| Li et al. (2022) ijpsonline.com | Simulated Sample Solutions | Not Specified | Up to 24 hours | Determined at multiple time points to ensure consistency. |

Impurity Profiling Strategies

Impurity profiling is a cornerstone of pharmaceutical quality control, providing a comprehensive picture of the impurities present in a drug substance or product. Effective strategies are employed to identify and quantify these impurities, ensuring that they are controlled within acceptable limits as defined by regulatory bodies like the European Pharmacopoeia.

Spiking experiments are fundamental to the validation of analytical methods, particularly for determining the method's accuracy. This technique involves adding known quantities of specific impurities to a sample matrix that is known to be free of, or contain a low level of, the impurity. The sample is then analyzed, and the percentage of the added impurity that is detected, known as the recovery, is calculated.

For Tamsulosin EP impurities, accuracy is typically evaluated by spiking the drug product placebo with known amounts of impurities at different concentration levels. biomedgrid.combiomedgrid.com These levels are often set relative to the target concentration of the main active pharmaceutical ingredient, for example, at 50%, 100%, and 150% of the impurity specification limit. biomedgrid.combiomedgrid.comrroij.com The acceptance criterion for recovery is generally between 90% and 110%, demonstrating that the method can accurately quantify the impurities. Studies on Tamsulosin have reported excellent recovery rates, often falling within a narrow range of 98% to 102%. ijpsonline.comasianpubs.org For instance, a validated method showed average recovery percentages of 100.6% and 100.0% for two different related substances, indicating high accuracy. ijpsonline.com Such experiments confirm that interference from excipients in the formulation does not affect the quantification of the impurities. asianpubs.org

| Study Reference | Spiked Impurity | Spiking Levels | Average Recovery (%) |

|---|---|---|---|

| Li et al. (2022) ijpsonline.com | Retinoschisin 4 (RS4) | 0.2% to 1.8% of Tamsulosin HCl | 100.6% |

| Li et al. (2022) ijpsonline.com | Retinoschisin 5 (RS5) | 0.2% to 1.8% of Tamsulosin HCl | 100.0% |

| Thomas Sudha & Jitendra Dhomane (2011) scispace.com | Process-related impurities | Not Specified | 92.14% - 104.44% |

| Laha, T.K. et al. (2011) asianpubs.org | Tamsulosin (spiked into formulation) | Not Specified | 99.83% - 99.90% |

| Ganthi, H. et al. (2016) researchgate.net | Tamsulosin & Impurities | 50%, 75%, 100%, 150%, 200% | Within acceptance limits |

The therapeutic efficacy and safety of a drug product are influenced not only by the active ingredient but also by the excipients and the manufacturing process, which can affect the impurity profile. ecuro.ru Therefore, a crucial aspect of impurity profiling is the comparative analysis of impurities across different formulations of the same drug, such as originator versus generic products or different dosage forms like capsules and tablets.

A comparative study of various Tamsulosin hydrochloride preparations available on the market, including the original brand (Omnic) and several generic versions, revealed significant differences in their physical and chemical properties. ecuro.ru These variations were attributed to modifications in the composition of excipients in the generic drugs. ecuro.ru Such differences in formulation can potentially lead to different impurity profiles, either by introducing new impurities from the excipients themselves or by creating an environment that affects the stability of the Tamsulosin active ingredient differently. While some studies focus on comparing different batches of the same formulation, which can show minor variations in impurity levels, the comparison across different manufacturers and dosage forms is more likely to reveal significant discrepancies. ijpsonline.comecuro.ru This highlights the importance of comprehensive impurity profiling for each specific Tamsulosin formulation to ensure it meets the required quality and safety standards.

Quantitative Analysis and Control Strategies for Tamsulosin Ep Impurities

Quantification Approaches for Impurities

Accurate quantification of Tamsulosin (B1681236) EP impurities is essential for ensuring that they are controlled within their specified limits. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, often coupled with UV detection at a wavelength of 225 nm. uspnf.commagtechjournal.com Several validated approaches are employed for the quantification of these impurities.

External standard calibration is a fundamental and widely used method for the quantification of impurities when a reference standard for the impurity is available. This method involves preparing a series of standard solutions of the impurity at known concentrations and generating a calibration curve by plotting the analytical response (e.g., peak area in an HPLC chromatogram) against the concentration.

The concentration of the impurity in a Tamsulosin sample is then determined by measuring its response and interpolating the concentration from the calibration curve. The United States Pharmacopeia (USP) monograph for Tamsulosin Hydrochloride outlines a procedure where a standard solution of Tamsulosin Hydrochloride is used to calculate the percentage of any individual impurity based on the peak response comparison. uspnf.com

Table 1: Example Data for External Standard Calibration of a Tamsulosin Impurity

| Standard Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.1 | 5,200 |

| 0.5 | 25,500 |

| 1.0 | 51,000 |

| 2.0 | 102,500 |

This table represents hypothetical data for illustrative purposes.

In many cases, particularly during early development or when dealing with novel degradation products, a certified reference standard for an impurity may not be available. In such scenarios, the Relative Response Factor (RRF) is used to quantify the impurity relative to the active pharmaceutical ingredient (API). The RRF corrects for differences in the detector response between the impurity and the API. veeprho.compharmaguideline.com

The RRF is the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions. pharmaguideline.com It is calculated using the following formula:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Once determined, the RRF can be used to calculate the concentration of the impurity in a sample without needing its specific reference standard. veeprho.com Studies on Tamsulosin hydrochloride have successfully established methods using correction factors for known impurities, showing no significant difference (with deviations within ±0.02%) between results obtained using RRF and those from external standards. magtechjournal.com This approach is recognized by guidelines such as ICH Q3B(R2), provided the RRF is correctly determined. pharmaguideline.com

While chromatography is the primary method, spectrophotometric techniques can also be applied for quantification. The Area Under the Curve (AUC) method is a UV spectrophotometric technique that can be used for the determination of Tamsulosin and its degradation products. researchgate.net

This method involves measuring the area under the absorption spectrum over a specific wavelength range. For a mixture of Tamsulosin and its impurities, derivative spectrophotometry can be employed to resolve overlapping spectra. Wavelength ranges are selected where the drug and its impurities can be determined without interference. researchgate.net For Tamsulosin, studies have demonstrated linearity in the concentration range of 4-20 µg/mL using the AUC method, with recovery studies confirming its accuracy and reproducibility. researchgate.net This method can serve as a simpler, alternative approach for quantifying specific impurities under certain conditions.

Establishment of Acceptance Criteria and Limits for Tamsulosin EP Impurities

Setting appropriate acceptance criteria for impurities is a critical step in the control strategy. These limits are based on a combination of pharmacopoeial standards, regulatory guidelines, and safety data.

Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide specific limits for impurities in Tamsulosin Hydrochloride. uspnf.comdrugfuture.comphenomenex.com These monographs list known impurities and set thresholds for both individual specified impurities and total impurities. Adherence to these limits is mandatory for a product to be considered compliant.

For example, the USP monograph for Tamsulosin Hydrochloride specifies limits for individual impurities and total impurities, often with a reporting threshold of 0.05%. uspnf.comdrugfuture.com

Table 2: Typical Pharmacopoeial Limits for Impurities in Tamsulosin Hydrochloride

| Impurity Type | Acceptance Criteria | Source |

|---|---|---|

| Any Individual Impurity | Not More Than (NMT) 0.10% | USP uspnf.com |

| Total Impurities | Not More Than (NMT) 0.2% | USP uspnf.com |

| Unspecified Impurities | NMT 0.10% | Ph. Eur. drugfuture.com |

These limits are based on published pharmacopoeial data and may be subject to revision.

The International Council for Harmonisation (ICH) provides guidelines for setting impurity limits in new drug substances and products. The ICH Q3B(R2) guideline establishes thresholds for reporting, identifying, and qualifying degradation products based on the maximum daily dose (MDD) of the drug. ikev.org

Reporting Threshold: The level above which a degradation product must be reported in a regulatory submission.

Identification Threshold: The level above which a degradation product's structure must be identified.

Qualification Threshold: The level above which a degradation product's biological safety must be established.

For Tamsulosin, with a typical maximum daily dose, these thresholds guide the establishment of acceptable limits for any new or unspecified degradation products that may arise during stability studies.

Table 3: ICH Identification Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Identification Threshold |

|---|---|

| < 1 mg | 1.0% or 5 µg TDI (Total Daily Intake), whichever is lower |

| 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower ikev.orggmpinsiders.com |

| > 10 mg - 2 g | 0.2% or 2 mg TDI, whichever is lower ikev.orggmpinsiders.com |

Furthermore, for impurities that have the potential to be mutagenic (genotoxic), the ICH M7 guideline provides a framework for assessment and control, often requiring much lower limits based on a substance-specific acceptable intake or a Threshold of Toxicological Concern (TTC). magtechjournal.com Studies have utilized software to predict the genotoxicity of Tamsulosin impurities to establish appropriate limits in line with these guidelines. magtechjournal.com

Risk-Based Control Strategies for Genotoxic Impurities (ICH M7)

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. sigmaaldrich.comich.orgeuropa.eu This risk-based approach is essential for managing impurities that have the potential to damage DNA and cause mutations, even at very low levels. The guideline emphasizes a combination of safety and quality risk management to establish levels of mutagenic impurities that pose a negligible carcinogenic risk. ich.orgeuropa.eu

The core of the ICH M7 strategy involves a comprehensive assessment of actual and potential impurities. ich.org This process begins with identifying all potential impurities that could arise during the synthesis, purification, and storage of the drug substance. daicelpharmastandards.com For Tamsulosin, this includes starting materials, intermediates, by-products, and degradation products. daicelpharmastandards.com

Once potential impurities are identified, their mutagenic potential is assessed. This is often done using computational toxicology assessment, employing two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies. These software programs, such as Nexus 2.6, predict the genotoxicity of a compound based on its chemical structure. magtechjournal.com

Based on the evidence, impurities are classified into one of five classes as outlined in the ICH M7 guideline:

Class 1: Known mutagenic carcinogens.

Class 2: Known mutagens with unknown carcinogenic potential.

Class 3: Compounds with a structural alert for mutagenicity, but no experimental data.

Class 4: Compounds with a structural alert that is shared with the API or related compounds that have tested negative for mutagenicity.

Class 5: Compounds with no structural alert and no experimental data.

A study on the related substances of tamsulosin hydrochloride utilized Nexus 2.6 software to predict the genotoxicity of its impurities. magtechjournal.com The results indicated that while most impurities were negative (ICH M7 Class 5), one specific impurity, Tamsulosin EP Impurity I, was predicted to be positive for genotoxicity (ICH M7 Class 3). magtechjournal.com